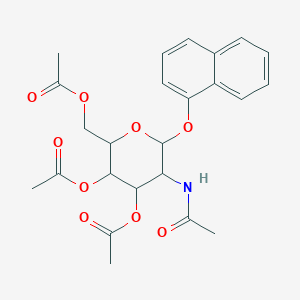

naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside

Description

Naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside (CAS 253136-44-6) is a glycoside derivative featuring a naphthalen-1-yl aglycone linked to a modified hexopyranose core. The sugar moiety is acetylated at the 3,4,6-positions and carries an acetylamino group at the 2-position, rendering it a fully protected amino sugar. This compound is primarily utilized as an intermediate in oligosaccharide synthesis, particularly for structures relevant to human digestive tract glycans . Its structural complexity and protective group arrangement make it valuable for regioselective glycosylation reactions in carbohydrate chemistry.

Properties

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-11-7-9-17-8-5-6-10-18(17)19/h5-11,20-24H,12H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFPJHVIRXYIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-beta-D-glucopyranoside derivativesCommon reagents used in the synthesis include acetic anhydride and catalysts such as pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove acetyl groups or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It serves as a model compound for understanding carbohydrate-protein interactions and the role of acetylated sugars in biological systems .

Medicine: In medicine, research focuses on the compound’s potential therapeutic applications. Its structural similarity to natural sugars makes it a candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .

Industry: In industrial applications, (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is used in the production of specialty chemicals and materials. Its acetylated structure provides unique properties that are valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of (1’-Naphthyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl groups and naphthyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous glycosides and naphthalene-containing derivatives, focusing on structural features, synthetic yields, stereoselectivity, and applications.

Biological Activity

Naphthalen-1-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its molecular formula , featuring a naphthyl group attached to a glucopyranoside derivative with multiple acetyl groups. The presence of the naphthyl moiety enhances the hydrophobic properties of the molecule, potentially influencing its interaction with biological targets.

Synthesis

The synthesis typically involves the acetylation of 2-deoxy-beta-D-glucopyranoside derivatives using reagents such as acetic anhydride and pyridine as a catalyst. This method allows for the selective introduction of acetyl groups at specific hydroxyl positions on the sugar moiety, resulting in high yields and purity of the desired compound .

Anticancer Properties

Recent studies have indicated that naphthalene derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated remarkable cytotoxic effects on MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. Specifically, treatment with this naphthalene-substituted compound resulted in a notable decrease in cells in the G1 phase and an increase in cells in the S phase, indicating effective cell cycle modulation .

Table 1: Effects of Compound on Cell Cycle Distribution

| Treatment (μM) | G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | 74.39 | 19.84 |

| Compound 6a | 39.14 | 36.99 |

The mechanism underlying the biological activity of this compound involves interactions with specific enzymes and receptors. The acetyl groups and naphthyl moiety are crucial for binding to molecular targets, influencing their activity. This compound has been studied as a model for understanding carbohydrate-protein interactions and the role of acetylated sugars in biological systems .

Other Biological Activities

Beyond anticancer properties, naphthalene derivatives have shown promise in various other biological activities:

- Anti-inflammatory : Naphthalene compounds are known to exhibit anti-inflammatory properties, potentially through inhibition of inflammatory mediators.

- Antimicrobial : The naphthalene moiety has been associated with antibacterial and antifungal activities.

- Enzyme Inhibition : These compounds may act as inhibitors for enzymes like topoisomerases and protein-tyrosine phosphatases, which are critical in cancer progression .

Case Studies

In addition to laboratory studies, there have been case reports highlighting the therapeutic potential of naphthalene derivatives:

- Breast Cancer Model : In vivo studies using a mouse model demonstrated that a related naphthalene compound significantly suppressed tumor growth without apparent toxicity to major organs at tested doses .

- Toxicity Assessments : Acute toxicity assays indicated that certain derivatives did not exhibit significant toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.